9H-Fluorene-9,9-dimethanol
Overview
Description
9H-Fluorene-9,9-dimethanol is a chemical compound belonging to the family of fluorene derivatives. It is characterized by the presence of two hydroxymethyl groups attached to the ninth carbon of the fluorene structure. This compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform .
Mechanism of Action
Target of Action
It has been established that this compound exhibits lewis acid behavior . As a result, it possesses the ability to accept electrons from other molecules, enabling the formation of complexes with transition metal ions .
Mode of Action
9H-Fluorene-9,9-dimethanol interacts with its targets by accepting electrons from other molecules. This electron acceptance is a characteristic of Lewis acids . The compound undergoes chemical transformations, such as oxidation or reduction, to modify its structure and generate new derivatives .
Biochemical Pathways
Its ability to form complexes with transition metal ions suggests that it may influence pathways involving these ions .
Result of Action
It is known to participate in chemical reactions to introduce specific functional groups or structural motifs
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Although insoluble in water, it exhibits solubility in numerous organic solvents . This solubility profile may affect its distribution and availability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9,9-dimethanol typically involves the reduction of 9H-Fluorene-9,9-dione using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-9,9-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of fluorene derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: 9H-Fluorene-9,9-dicarboxylic acid.
Reduction: 9H-Fluorene-9,9-dimethyl.
Substitution: Various substituted fluorenes depending on the substituent introduced.
Scientific Research Applications
9H-Fluorene-9,9-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a ligand in pharmaceutical research.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: Similar structure but with a methyl group instead of hydroxymethyl groups.
9-Fluorenone: Contains a carbonyl group at the ninth position.
9-Fluorenemethanol: Contains a single hydroxymethyl group at the ninth position.
Uniqueness
9H-Fluorene-9,9-dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
IUPAC Name |
[9-(hydroxymethyl)fluoren-9-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBLISBUFROBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322885 | |
Record name | 9H-Fluorene-9,9-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-93-8 | |
Record name | 9H-Fluorene-9,9-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene-9,9-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4425-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluorene-9,9-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluorene-9,9-diyldimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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